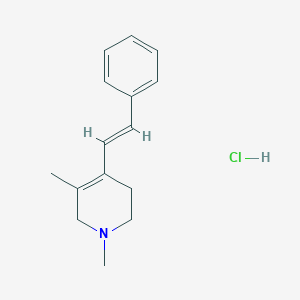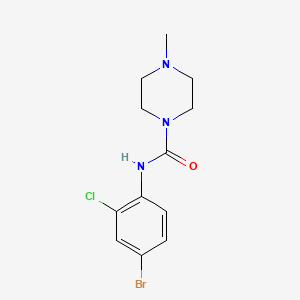![molecular formula C17H27N3 B5352786 N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline](/img/structure/B5352786.png)
N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline, commonly known as DMMDA-2, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 has been found to have psychoactive effects, including hallucinations, altered perception, and changes in mood and thought processes. In
Mecanismo De Acción
DMMDA-2 is believed to exert its psychoactive effects by binding to the serotonin 5-HT2A receptor, which is found in high concentrations in the brain. This receptor is responsible for regulating mood, perception, and thought processes. DMMDA-2 binds to the receptor, causing it to become activated and leading to the release of neurotransmitters such as dopamine and serotonin. This results in the altered perception, mood, and thought processes associated with DMMDA-2 use.
Biochemical and Physiological Effects
DMMDA-2 has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It also increases the release of neurotransmitters such as dopamine and serotonin, which are believed to be responsible for its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has a number of advantages and limitations for use in lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the receptor's function. However, DMMDA-2 is a synthetic drug that requires careful handling and expertise to synthesize, making it difficult to obtain for research purposes. Additionally, its psychoactive effects make it unsuitable for use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One area of interest is its potential use in treating certain psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the function of the serotonin 5-HT2A receptor. Further research is needed to fully understand the biochemical and physiological effects of DMMDA-2 and its potential applications in scientific research.
Conclusion
In conclusion, DMMDA-2 is a synthetic psychedelic drug that has been found to have psychoactive effects similar to other psychedelic drugs such as LSD and psilocybin. It has a high affinity for the serotonin 5-HT2A receptor and has been used in scientific research to study the receptor's function. DMMDA-2 has a number of advantages and limitations for use in lab experiments, and there are several future directions for research on its potential applications. Further research is needed to fully understand the biochemical and physiological effects of DMMDA-2 and its potential use in treating certain psychiatric disorders.
Métodos De Síntesis
DMMDA-2 is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of 4-methyl-1,4-diazepan-1-amine, which is then reacted with 3-bromo-1-propene to form 3-(4-methyl-1,4-diazepan-1-yl)-1-propene. This intermediate product is then reacted with N,N-dimethylaniline to form DMMDA-2. The synthesis method of DMMDA-2 requires a high level of expertise and careful handling of chemicals due to the potential risks involved.
Aplicaciones Científicas De Investigación
DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive effects similar to other psychedelic drugs such as LSD and psilocybin. Studies have shown that DMMDA-2 can induce hallucinations, altered perception, and changes in mood and thought processes. It has also been found to have a high affinity for the serotonin 5-HT2A receptor, which is believed to be responsible for its psychoactive effects.
Propiedades
IUPAC Name |
N,N-dimethyl-4-[(E)-3-(4-methyl-1,4-diazepan-1-yl)prop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c1-18(2)17-9-7-16(8-10-17)6-4-12-20-13-5-11-19(3)14-15-20/h4,6-10H,5,11-15H2,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXLCSWCWTWIM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C/C=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352709.png)
![2-methyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5352713.png)
![N-methyl-5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyrimidin-2-amine](/img/structure/B5352718.png)
![1'-[(2-ethoxypyridin-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5352721.png)

![4-[(3-{[3-(3-fluorophenoxy)azetidin-1-yl]carbonyl}isoxazol-5-yl)methyl]morpholine](/img/structure/B5352726.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5352731.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5352746.png)

![N-(tert-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5352771.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5352781.png)
![4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5352782.png)
